

(2R)-1,1,1-trifluoropropan-2-ol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2R)-1,1,1-trifluoropropan-2-ol

Cat. No.: B168408

[Get Quote](#)

An In-depth Technical Guide to **(2R)-1,1,1-trifluoropropan-2-ol**: Core Physical and Chemical Properties

Introduction

(2R)-1,1,1-trifluoropropan-2-ol is a chiral fluorinated alcohol that serves as a critical building block in modern organic and medicinal chemistry. The presence of the trifluoromethyl group (-CF₃) at a stereogenic center imparts unique properties, including enhanced metabolic stability, increased lipophilicity, and modified binding affinity to biological targets.^[1] This makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.^{[2][3][4]} This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and reactions, and its applications in research and drug development.

Physical and Spectroscopic Properties

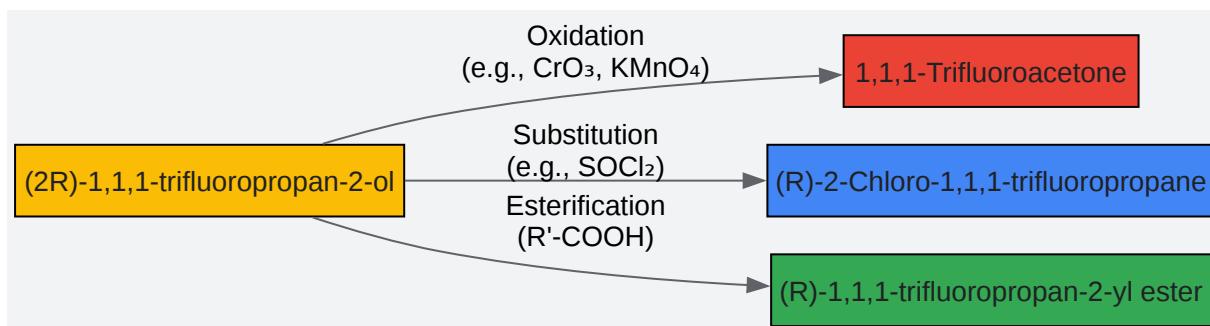
(2R)-1,1,1-trifluoropropan-2-ol is a colorless liquid with a faint, characteristic odor at room temperature.^[5] It is soluble in water and common organic solvents like ethanol and acetone.^[2] The trifluoromethyl group significantly influences its physical characteristics compared to its non-fluorinated analog, propan-2-ol.

General and Physical Properties

Property	Value	Source
Molecular Formula	C ₃ H ₅ F ₃ O	[2] [5] [6] [7]
Molecular Weight	114.07 g/mol	[1] [6] [8] [9]
Appearance	Colorless liquid	[2] [5]
Boiling Point	67 - 82 °C	[5] [8] [10]
Density	1.259 g/mL at 25 °C	[8] [10]
Refractive Index (n _{20/D})	1.316	[8] [9]
Flash Point	18.3 °C (closed cup)	[9]
Optical Activity ([α] _{22/D})	+8.3° (c = 1% in chloroform)	
pKa	12.53 ± 0.20 (Predicted)	[2] [4]

Calculated and Spectroscopic Data

Property	Value / Identifier	Source
CAS Number	17628-73-8	
InChI Key	GILIYJDBJZWGBG-UWTATZPHSA-N	
Canonical SMILES	C--INVALID-LINK--C(F)(F)F	
LogP (Octanol/Water)	0.930 (Crippen Calculated)	[11]
Topological Polar Surface Area	20.2 Å ²	[5]
Hydrogen Bond Donor Count	1	[5]
Hydrogen Bond Acceptor Count	4	[5]


Chemical Properties and Reactivity

The chemical behavior of **(2R)-1,1,1-trifluoropropan-2-ol** is dictated by the interplay between the hydroxyl group and the electron-withdrawing trifluoromethyl group. This enhances the

acidity of the alcohol and influences the reactivity of the adjacent carbon.

Key reactions include:

- Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1,1,1-trifluoroacetone, using standard oxidizing agents.[1]
- Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group and subsequently displaced by nucleophiles. A common example is the reaction with thionyl chloride (SOCl_2) to form (R)-1,1,1-trifluoro-2-chloropropane.[1]
- Esterification: It readily reacts with carboxylic acids or their derivatives to form chiral trifluoromethyl-containing esters, which are of interest in materials science and as pharmaceutical intermediates.

[Click to download full resolution via product page](#)

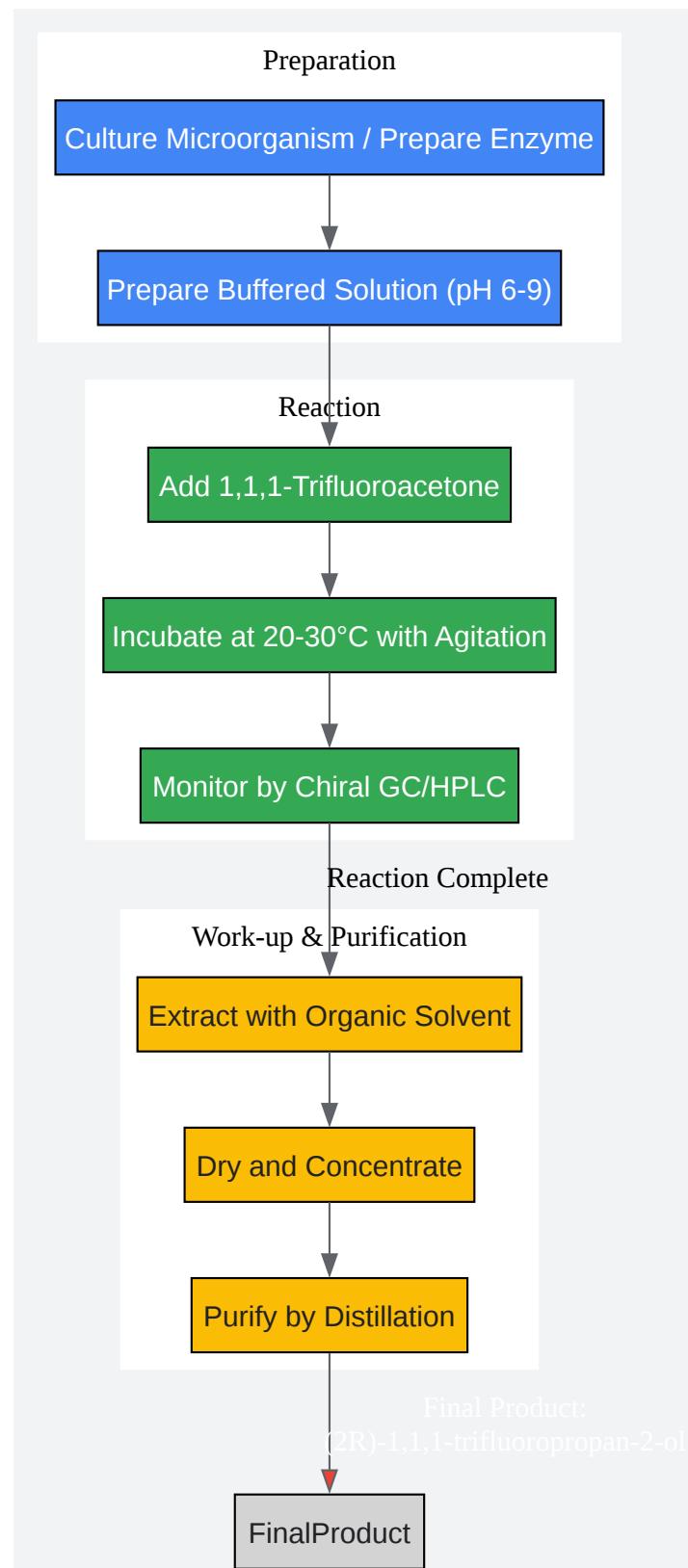
Figure 1. Key chemical reactions of (2R)-1,1,1-trifluoropropan-2-ol.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions are crucial for researchers.

Protocol 1: Asymmetric Synthesis via Reduction of 1,1,1-Trifluoroacetone

The most common method for preparing optically active **(2R)-1,1,1-trifluoropropan-2-ol** is the asymmetric reduction of its corresponding ketone, 1,1,1-trifluoroacetone. This can be achieved through both chemical and biological methods.[1][3]


Objective: To synthesize **(2R)-1,1,1-trifluoropropan-2-ol** with high enantiomeric excess.

Methodology: Biocatalytic Reduction

Biological methods using microbial enzymes, such as alcohol dehydrogenases, are often preferred for their high stereoselectivity.[3]

- Microorganism/Enzyme Preparation: A microorganism capable of stereoselectively reducing 1,1,1-trifluoroacetone (e.g., specific yeast strains or a transformant expressing a suitable alcohol dehydrogenase) is cultured under optimal conditions.[3]
- Reaction Setup:
 - A buffered aqueous solution (e.g., pH 6.0-9.0) is prepared.[3]
 - The microbial cells or isolated enzyme is suspended in the buffer.
 - A co-factor for the enzyme, typically NADH or NADPH, and a recycling system (e.g., a secondary alcohol like isopropanol and the corresponding dehydrogenase) are added.
- Substrate Addition: 1,1,1-trifluoroacetone is added to the reaction mixture. To avoid substrate inhibition, it is often added portion-wise or via a continuous feed.[3]
- Reaction Conditions: The reaction is maintained at a controlled temperature, typically between 20-30°C, with gentle agitation.[3]
- Monitoring: The reaction progress is monitored by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase to determine conversion and enantiomeric excess (% ee).
- Work-up and Purification:
 - Once the reaction is complete, the microbial cells are removed by centrifugation.

- The aqueous solution is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
- The combined organic layers are dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
- Further purification can be achieved by distillation.

[Click to download full resolution via product page](#)

Figure 2. Experimental workflow for the biocatalytic synthesis of **(2R)-1,1,1-trifluoropropan-2-ol**.

Protocol 2: Chemical Synthesis (Racemic)

For applications where chirality is not required, a straightforward chemical reduction can be employed.

Objective: To synthesize 1,1,1-trifluoropropan-2-ol.

Methodology: Reduction with Lithium Aluminum Hydride (LiAlH₄)[1][12]

- Reaction Setup: A solution of 1,1,1-trifluoroacetone (1.0 eq) in a dry ethereal solvent (e.g., diethyl ether or THF) is placed in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.[12]
- Reagent Addition: A solution of lithium aluminum hydride (LiAlH₄) in THF (typically 2.0 eq) is added dropwise to the cooled ketone solution with stirring.[12]
- Reaction: The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature for a period of time (e.g., 2 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[12]
- Quenching: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water to precipitate the aluminum salts.
- Work-up and Purification: The mixture is filtered through a pad of celite, rinsing with diethyl ether. The filtrate is then concentrated under reduced pressure to yield 1,1,1-trifluoropropan-2-ol.[12]

Applications in Drug Development

(S)-1,1,1-Trifluoro-2-propanol and its (R)-enantiomer are highly significant in pharmaceutical research. The incorporation of the trifluoromethyl group can lead to:

- Enhanced Potency and Selectivity: The unique electronic properties of the -CF₃ group can alter a drug molecule's interaction with its target receptor or enzyme.

- Improved Pharmacokinetic Profile: The metabolic stability of a drug can be increased as the C-F bond is very strong and resistant to cleavage by metabolic enzymes.[1]
- Increased Lipophilicity: This can improve a drug's ability to cross cell membranes, affecting its absorption and distribution in the body.[1]

It serves as a key intermediate for various medicines and can be used as an ion channel modulator to treat neurological disorders.[3][4]

Safety and Handling

(2R)-1,1,1-trifluoropropan-2-ol is a flammable liquid and vapor.[13][14][15]

- Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[13][14][16] Avoid breathing mist, vapors, or spray.[13][14] Keep away from heat, sparks, open flames, and other ignition sources.[13][14] Use non-sparking tools and take precautionary measures against static discharge.[14][17]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[13][14][15] Keep away from strong oxidizing agents.[14]
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[14][17] If on skin, rinse with water/shower.[14][17] If inhaled, move to fresh air.[14][17] Seek medical attention if irritation or other symptoms persist.[14]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (S)-1,1,1-Trifluoro-2-propanol | 3539-97-7 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]

- 3. EP2511376B1 - Method for industrially producing (s)-1,1,1-trifluoro-2-propanol - Google Patents [patents.google.com]
- 4. (S)-1,1,1-TRIFLUORO-2-PROPANOL CAS#: 3539-97-7 [amp.chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]
- 7. 1,1,1-Trifluoro-2-propanol [webbook.nist.gov]
- 8. 1,1,1-Trifluoro-2-propanol 97 374-01-6 [sigmaaldrich.com]
- 9. 1,1,1-Trifluoro-2-propanol 97 374-01-6 [sigmaaldrich.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 1,1,1-Trifluoro-2-propanol (CAS 374-01-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. 1,1,1-TRIFLUORO-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. echemi.com [echemi.com]
- 17. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [(2R)-1,1,1-trifluoropropan-2-ol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b168408#2r-1-1-1-trifluoropropan-2-ol-physical-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com